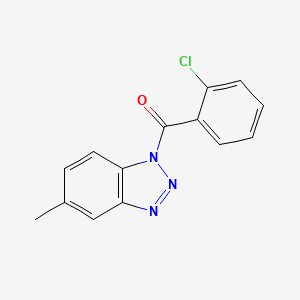
1,4-diphenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-Diphenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole is an organic compound with the molecular formula C18H15N3. It is a heterocyclic compound with a five-membered ring containing three nitrogen atoms. This compound has been studied extensively due to its potential applications in the fields of medicine and biology.
科学研究应用
1,4-Diphenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole has been studied extensively due to its potential applications in the fields of medicine and biology. It has been used as an inhibitor of the enzyme dihydrofolate reductase (DHFR), which is involved in the metabolism of folic acid. It has also been used to study the effects of inhibitors on the enzyme cytochrome P450, which is involved in the metabolism of drugs and other xenobiotics. In addition, it has been used to study the effects of inhibitors on the enzyme glycogen phosphorylase, which is involved in the regulation of glycogen metabolism.
作用机制
1,4-Diphenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole acts as an inhibitor of the enzyme dihydrofolate reductase (DHFR). DHFR is involved in the metabolism of folic acid, which is essential for the biosynthesis of nucleic acids and proteins. 1,4-Diphenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole binds to the active site of DHFR and inhibits its activity, thus preventing the metabolism of folic acid.
Biochemical and Physiological Effects
1,4-Diphenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that it can inhibit the enzyme dihydrofolate reductase (DHFR), which is involved in the metabolism of folic acid. In addition, it has been shown to inhibit the enzyme cytochrome P450, which is involved in the metabolism of drugs and other xenobiotics. Furthermore, it has been shown to inhibit the enzyme glycogen phosphorylase, which is involved in the regulation of glycogen metabolism.
实验室实验的优点和局限性
1,4-Diphenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole has several advantages for use in laboratory experiments. First, it is relatively inexpensive and easy to synthesize. Second, it can be used to study the effects of inhibitors on enzymes such as DHFR, cytochrome P450, and glycogen phosphorylase. However, 1,4-Diphenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole also has several limitations. First, it is not very stable and can degrade over time. Second, it has a narrow therapeutic window, meaning that it must be used at the correct dosage in order to be effective.
未来方向
1,4-Diphenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole has potential applications in the fields of medicine and biology. Future research could focus on the development of new derivatives of 1,4-Diphenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole with improved stability and a wider therapeutic window. Additionally, further research could be conducted to explore the potential applications of 1,4-Diphenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole in the treatment of various diseases. Finally, further research could be conducted to explore the potential of 1,4-Diphenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole as a tool for drug discovery.
合成方法
1,4-Diphenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole can be synthesized by the reaction of 1,4-diphenyl-1H-1,2,3-triazole and 1-pyrrolidine in aqueous solution. This reaction is catalyzed by a base such as sodium hydroxide or potassium hydroxide. The reaction proceeds in two steps: first, the 1,4-diphenyl-1H-1,2,3-triazole is converted to 1,4-diphenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole by the addition of 1-pyrrolidine; then, the 1,4-diphenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole is isolated by filtration.
属性
IUPAC Name |
1,4-diphenyl-5-pyrrol-1-yltriazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4/c1-3-9-15(10-4-1)17-18(21-13-7-8-14-21)22(20-19-17)16-11-5-2-6-12-16/h1-14H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATBVDMFEPQURNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N(N=N2)C3=CC=CC=C3)N4C=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-diphenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B6432141.png)
![N-(2,6-difluorophenyl)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B6432149.png)
![N-[2-(2-oxo-1,2-dihydropyrimidin-1-yl)ethyl]naphthalene-1-carboxamide](/img/structure/B6432171.png)
![N-[2-(2-oxo-1,2-dihydropyrimidin-1-yl)ethyl]-3-(1H-pyrazol-1-yl)benzamide](/img/structure/B6432175.png)
![N-{[1-(2-hydroxyethoxy)cyclopentyl]methyl}-1-benzothiophene-2-carboxamide](/img/structure/B6432191.png)
![N-{[1-(2-hydroxyethoxy)cyclopentyl]methyl}-2,4,5-trimethylbenzene-1-sulfonamide](/img/structure/B6432193.png)
![3-(2H-1,3-benzodioxol-5-yl)-1-{[1-(2-hydroxyethoxy)cyclopentyl]methyl}urea](/img/structure/B6432205.png)
![N'-(3-chloro-4-fluorophenyl)-N-{[1-(2-hydroxyethoxy)cyclopentyl]methyl}ethanediamide](/img/structure/B6432210.png)

![2-{[(pyridin-4-yl)methyl]sulfanyl}pyrimidine](/img/structure/B6432217.png)
![3-{4-[6-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}pyrazine-2-carbonitrile](/img/structure/B6432230.png)
![2-methyl-3-{4-[6-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}quinoxaline](/img/structure/B6432242.png)

